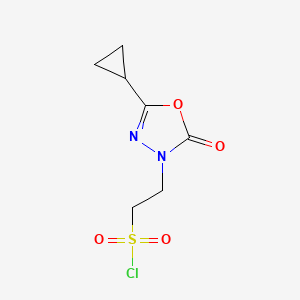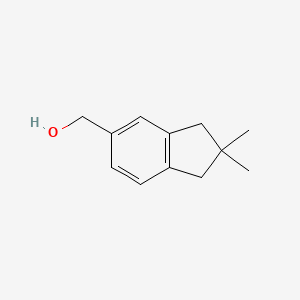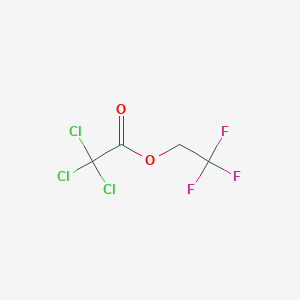
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol typically involves the bromination of (1R)-1-(4-ethoxyphenyl)ethanol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: (1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding (1R)-1-(4-ethoxyphenyl)ethanol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Major Products:
Oxidation: Formation of (1R)-2-bromo-1-(4-ethoxyphenyl)ethanone.
Reduction: Formation of (1R)-1-(4-ethoxyphenyl)ethanol.
Substitution: Formation of (1R)-2-hydroxy-1-(4-ethoxyphenyl)ethan-1-ol or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the ethoxy group and phenyl ring contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (1R)-1-(4-ethoxyphenyl)ethanol
- (1R)-2-Bromo-1-(4-methoxyphenyl)ethan-1-ol
- (1R)-2-Bromo-1-(4-fluorophenyl)ethan-1-ol
Comparison:
(1R)-1-(4-ethoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
(1R)-2-Bromo-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
(1R)-2-Bromo-1-(4-fluorophenyl)ethan-1-ol: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity compared to the ethoxy derivative.
Propiedades
Fórmula molecular |
C10H13BrO2 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
Clave InChI |
SEQUGVYEBCEMLX-JTQLQIEISA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@H](CBr)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)





![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)




![(1R,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B13160595.png)

